An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-9-xanthenone
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-9-xanthenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-9-xanthenone, a halogenated derivative of the xanthone scaffold. Recognizing the paramount importance of these properties in drug discovery and development, this document synthesizes available experimental data with theoretical insights and comparative analysis of related compounds. Due to the limited availability of specific experimental data for 2-Chloro-9-xanthenone, this guide also serves as a practical framework for its empirical characterization by detailing robust experimental protocols. This guide is intended to empower researchers to better understand, handle, and utilize this compound in their scientific endeavors, from early-stage discovery to formulation development.
Introduction: The Significance of the Xanthone Scaffold and its Halogenated Analogs
The xanthone core, a dibenzo-γ-pyrone structure, is a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Halogenation of such scaffolds is a well-established strategy in drug design to modulate physicochemical properties like lipophilicity, metabolic stability, and binding interactions, thereby enhancing therapeutic efficacy. 2-Chloro-9-xanthenone, as a chlorinated analog, represents a molecule of significant interest for further investigation and development. A thorough understanding of its physicochemical profile is the bedrock upon which successful research and development programs are built.
This guide provides a detailed examination of these critical properties, offering both a summary of what is known and a roadmap for elucidating the unknown.
Molecular Structure and Core Chemical Properties
A foundational understanding of 2-Chloro-9-xanthenone begins with its molecular structure and fundamental chemical properties.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₃H₇ClO₂ | Calculated |
| Molecular Weight | 230.65 g/mol | Calculated |
| Appearance | White solid | [3] |
| IUPAC Name | 2-Chloro-9H-xanthen-9-one | IUPAC Nomenclature |
| CAS Number | 39805-49-9 |
Molecular Structure Diagram
Caption: Molecular structure of 2-Chloro-9-xanthenone.
Physical Properties: Bridging Data Gaps through Comparative Analysis
Directly measured physical constants for 2-Chloro-9-xanthenone are not widely reported in the literature. Therefore, we present a comparative analysis with the parent compound, xanthone, and its sulfur analog, 2-chlorothioxanthen-9-one, to provide estimations and context.
| Property | 2-Chloro-9-xanthenone | Xanthone (for comparison) | 2-Chlorothioxanthen-9-one (for comparison) |
| Melting Point (°C) | Not Reported | 174 | 153-154[4] |
| Boiling Point (°C) | Not Reported | 350-351 (at 730 mmHg) | Not Reported |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Slightly soluble in hot water; soluble in hot alcohol, chloroform, and toluene. | Not explicitly reported, but likely soluble in similar organic solvents. |
Expert Insight: The introduction of a chlorine atom is expected to increase the molecular weight and potentially alter the crystal lattice packing, which could lead to a different melting point compared to xanthone. The melting point of the thioxanthone analog (153-154 °C) provides a reasonable, albeit indirect, reference point. The lipophilic nature of the xanthone backbone and the chloro-substituent suggest poor aqueous solubility, a critical factor for consideration in drug development.
Spectroscopic Profile: Elucidating the Molecular Fingerprint
Spectroscopic data is indispensable for the structural confirmation and purity assessment of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (300 MHz, CDCl₃): δ (ppm) = 8.40–8.23 (m, 2H), 7.81–7.61 (m, 2H), 7.55–7.33 (m, 3H).
¹³C NMR (75 MHz, CDCl₃): δ (ppm) = 176.3, 156.2, 154.6, 135.3, 135.1, 129.9, 126.9, 126.2, 124.4, 122.8, 121.6, 119.9, 118.2.
Expert Insight: The provided NMR data is consistent with the structure of 2-Chloro-9-xanthenone. The downfield chemical shifts in the ¹H NMR spectrum are characteristic of aromatic protons in a conjugated system. The ¹³C NMR spectrum shows the characteristic carbonyl carbon signal around 176.3 ppm. For unambiguous assignment, two-dimensional NMR experiments such as COSY and HSQC would be required.
Infrared (IR) Spectroscopy
While a specific IR spectrum for 2-Chloro-9-xanthenone is not available, the expected characteristic absorption bands can be predicted based on its functional groups.
-
C=O (ketone): A strong absorption band is expected in the region of 1650-1630 cm⁻¹.
-
C-O-C (ether): A characteristic stretching vibration should appear in the 1250-1000 cm⁻¹ range.
-
C-Cl (chloroalkane): A band in the 800-600 cm⁻¹ region is anticipated.
-
Aromatic C=C and C-H: Multiple bands will be present in the 1600-1450 cm⁻¹ (C=C stretching) and 3100-3000 cm⁻¹ (C-H stretching) regions.
UV-Visible (UV-Vis) Spectroscopy
The extended conjugation of the xanthone system suggests that 2-Chloro-9-xanthenone will absorb UV radiation. The position of the absorption maximum (λmax) is influenced by the solvent and the electronic nature of the substituents. For xanthone derivatives, characteristic absorption bands are often observed in the 250-400 nm range.[5]
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. For 2-Chloro-9-xanthenone, the mass spectrum is expected to show a characteristic isotopic pattern for a chlorine-containing compound, with molecular ion peaks at m/z 230 ([M]⁺) and 232 ([M+2]⁺) in an approximate 3:1 ratio.[6]
Experimental Protocols for Physicochemical Characterization
To address the existing data gaps, the following are detailed protocols for the experimental determination of key physicochemical properties.
Determination of Melting Point
Caption: Workflow for Melting Point Determination.
Causality: A sharp melting point range (typically < 2 °C) is indicative of a pure crystalline solid. Impurities will generally depress and broaden the melting point range.
Determination of Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Expert Insight: For drug development, determining solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) is crucial for predicting oral absorption.
Potential Applications and Safety Considerations
Potential Applications
The xanthone scaffold is associated with a broad range of biological activities.[1][2] While specific studies on 2-Chloro-9-xanthenone are limited, its structural similarity to other bioactive xanthones suggests potential applications in areas such as:
-
Oncology: Many xanthone derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
Infectious Diseases: The antimicrobial properties of xanthones are well-documented.[1]
-
Inflammation: Anti-inflammatory effects are another hallmark of this class of compounds.[7]
-
Material Science: The conjugated system of xanthones makes them interesting candidates for applications in organic electronics and as photosensitizers.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.
-
Toxicity: The acute toxicity of 2-Chloro-9-xanthenone has not been determined. Assume the compound is potentially hazardous upon ingestion, inhalation, or skin contact.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion: A Call for Further Characterization
2-Chloro-9-xanthenone is a compound of interest due to its place within the pharmacologically significant xanthone family. This guide has synthesized the available information on its physicochemical properties and provided a framework for its further experimental characterization. The clear data gaps, particularly in its physical properties and comprehensive spectroscopic profile, underscore the need for further research. A complete understanding of these properties is a prerequisite for unlocking the full potential of 2-Chloro-9-xanthenone in drug discovery, materials science, and other scientific disciplines.
References
-
Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC. Available at: [Link]
-
Xanthone - Wikipedia. Available at: [Link]
-
Bioactive Marine Xanthones: A Review - MDPI. Available at: [Link]
-
1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Available at: [Link]
-
1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Available at: [Link]
-
Xanthone | C13H8O2 | CID 7020 - PubChem. Available at: [Link]
-
2-Chlorothioxanthone | C13H7ClOS | CID 618848 - PubChem. Available at: [Link]
-
The Involvement of Xanthone and (E)-Cinnamoyl Chromophores for the Design and Synthesis of Novel Sunscreening Agents - PMC. Available at: [Link]
-
Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents - ResearchGate. Available at: [Link]
-
Xanthone (9H-xanthen-9-one) core structure. - ResearchGate. Available at: [Link]
-
An Update on the Anticancer Activity of Xanthone Derivatives: A Review - MDPI. Available at: [Link]
-
Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901 - MDPI. Available at: [Link]
-
(PDF) Synthesis and biological properties of pharmaceutically important xanthones and benzoxanthone analogs: A brief review - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 2-chlorothioxanthen-9-one in gastric aspirate in a case of chlorprothixene poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chlorothioxanthen-9-one 98 86-39-5 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
